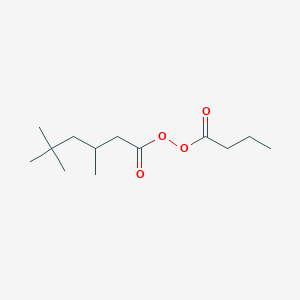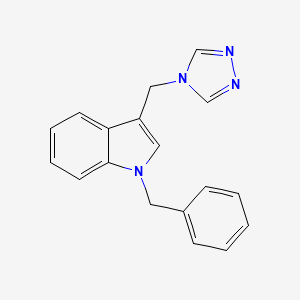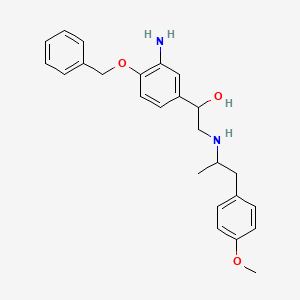
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate: is an organic compound with the molecular formula C16H22O2 It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to the benzene ring and a dimethylocta-dienyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3,7-dimethylocta-2,6-dienyl 2-carboxybenzoate.
Reduction: 3,7-dimethylocta-2,6-dienyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features make it a suitable candidate for investigating the specificity and mechanism of esterases and related enzymes.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active molecules. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, fragrances, and flavoring agents
Wirkmechanismus
The mechanism of action of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate primarily involves its interaction with biological targets through its ester and formyl groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The formyl group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.
Molecular Targets and Pathways:
Enzymes: Esterases and other hydrolases that catalyze the hydrolysis of ester bonds.
Receptors: Potential interactions with cellular receptors through its aromatic ring and formyl group.
Pathways: Involvement in metabolic pathways related to ester hydrolysis and aldehyde metabolism.
Vergleich Mit ähnlichen Verbindungen
2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol: A stilbenoid with similar structural features but different functional groups.
2-(3,7-Dimethylocta-2,6-dienyl)-3,7-dimethyl-6-octene-1,3-diol: Another compound with a similar dimethylocta-dienyl chain but different substituents on the benzene ring.
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate: An acyclic monoterpenoid with different functional groups.
Uniqueness: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is unique due to its combination of a formyl group and an ester linkage, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
298712-22-8 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate |
InChI |
InChI=1S/C18H22O3/c1-14(2)7-6-8-15(3)11-12-21-18(20)17-10-5-4-9-16(17)13-19/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
InChI-Schlüssel |
QGRFNRICTDGXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
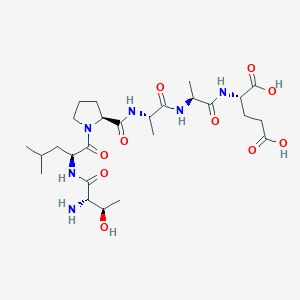
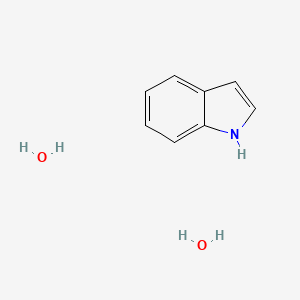
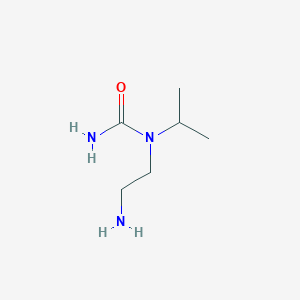
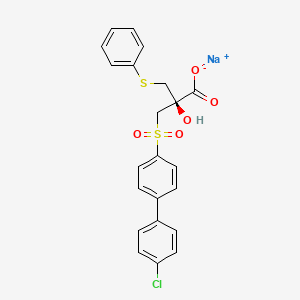

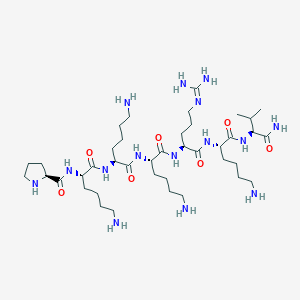
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
